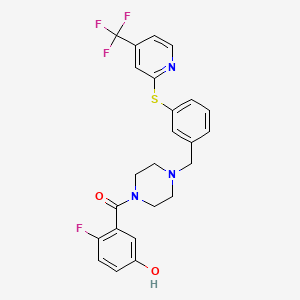
Magl-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Magl-IN-11 involves several steps. The synthetic route typically includes the preparation of benzoylpiperidine derivatives, which are then modified to achieve the desired inhibitory properties . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the final product. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Magl-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Magl-IN-11 has a wide range of scientific research applications:
Mechanism of Action
Magl-IN-11 exerts its effects by selectively inhibiting monoacylglycerol lipase. This enzyme is responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting monoacylglycerol lipase, this compound increases the levels of 2-arachidonoylglycerol, which has neuroprotective and anti-inflammatory properties . The molecular targets and pathways involved include the endocannabinoid system and the regulation of eicosanoid signaling .
Comparison with Similar Compounds
Magl-IN-11 is compared with other similar compounds, such as:
Properties
Molecular Formula |
C24H21F4N3O2S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2-fluoro-5-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21F4N3O2S/c25-21-5-4-18(32)14-20(21)23(33)31-10-8-30(9-11-31)15-16-2-1-3-19(12-16)34-22-13-17(6-7-29-22)24(26,27)28/h1-7,12-14,32H,8-11,15H2 |
InChI Key |
BAKMQOKBJXBWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















